21-Dehydro Budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

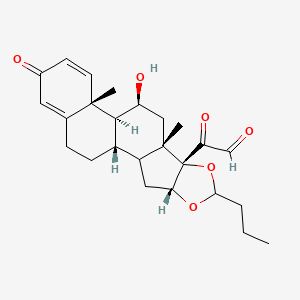

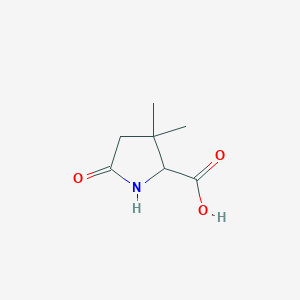

21-Dehydro Budesonide is a glucocorticoid receptor agonist . It has a molecular formula of C25H32O6 and a molecular weight of 428.52 . It is used in research related to neurological drugs, neurotransmission, nociception, depression, Parkinson’s, schizophrenia, stress and anxiety, glucocorticoids, pain, and inflammation .

Synthesis Analysis

Existing preparation methods of budesonide, which 21-Dehydro Budesonide is derived from, require the utilization of corrosive acids and involve an expensive purification process . A new cost-effective continuous flow process for the synthesis of budesonide has been discussed in research . This process involves parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency .

Molecular Structure Analysis

The molecular structure of 21-Dehydro Budesonide is represented by the SMILES string: CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C@@HC[C@]3(C)[C@@]2(O1)C(=O)C=O .

Physical And Chemical Properties Analysis

21-Dehydro Budesonide has a density of 1.3±0.1 g/cm³, a boiling point of 572.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 112.7±0.4 cm³, and it has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Aplicaciones Científicas De Investigación

- 21-Dehydro Budesonide is used in the field of neurology and pain management .

- It is used as a reference standard in pharmaceutical research .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

- Budesonide, a related compound, has been used in the treatment of asthma .

- It is used in inhaled corticosteroids (ICSs) which changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .

- Budesonide is less lipophilic than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .

- The use of ICSs like Budesonide has changed from a last resort to first-line treatment .

- Budesonide has been used as a carrier in exogenous pulmonary surfactant (EPS) .

- The clinical benefits of using EPS as a carrier of Budesonide, a non-halogenated corticosteroid with a broad anti-inflammatory effect, have been established .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

Neurology and Pain Management

Asthma Treatment

Pulmonary Surfactant Carrier

- Budesonide has been used in inhaled drug delivery .

- The introduction of inhaled corticosteroids (ICSs) changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .

- This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .

- Budesonide is much less lipophilic, giving it a 100-fold higher water solubility than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .

- In airway tissue, a Budesonide fraction is reversibly esterified to intracellular fatty acids, a lipophilic conjugate, which prolongs airway efficacy .

- With the development of the budesonide/formoterol combination inhaler (BUD/FORM), Budesonide contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .

- Recent studies demonstrated the value of BUD/FORM as a generally recommended as-needed therapy for asthma (“anti-inflammatory reliever”, AIR) .

Inhaled Drug Delivery

Maintenance and Reliever Therapy (MART)

COVID-19 Treatment

- An established dose response made Budesonide suitable for the treatment of patients with all degrees of asthma severity .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

- Another mechanism is that the rapidly absorbed bulk fraction, via short plasma peaks, adds anti-inflammatory activity at the blood and bone marrow levels .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

Treatment of All Degrees of Asthma Severity

Anti-Inflammatory Activity at Blood and Bone Marrow Levels

Influence on International Asthma Management and Treatment Guidelines

Safety And Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOYIKQUMWUPY-CTPKKYTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Budesonide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)